molecular formula C10H13NO3 B8678276 Ethyl 3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate

Ethyl 3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No. B8678276
M. Wt: 195.21 g/mol
InChI Key: DUWWRIMLALRWNL-UHFFFAOYSA-N
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Patent
US05616713

Procedure details

To a solution of pyridone 5 (5.1 g, 17.89 mmol) in acetic acid (100 ml) was added 10% Pd--C (0.2 g), and the reaction mixture was hydrogenated (55 Psi) at room temperature overnight. The mixture was then filtered through Celite and the filtrate was evaporated. The residue was thoroughly washed with 10% potassium carbonate, water and dried in vacuo to give compound 6 as a white powder (3.3 g, 95% yield) m.p. 124°-126° C. 1H-NMR (DMSO-d6) δ 7.52 (brs, 1H), 4.45 (q, J=7.2 Hz, 2H), 2.40 (s, 3H), 2.07 (s, 3H), 1.42(t, J=7.2 Hz, 3H). Ms(13eV)m/z(%): 195.0(M+, 100), 165.9(40), 148.9(50), 122.9(80), 121.0(100). Anal. Calcd for C10H13NO3 : C, 61.53; H, 6.71; N, 7.18. Found: C, 61.48; H, 6.63; N, 7.09.
Name
pyridone
Quantity
5.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd--C
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]=[C:12]([CH3:14])[C:11](=[O:15])[C:10]([CH3:16])=[C:9]1[C:17]([O:19][CH2:20][CH3:21])=[O:18])C1C=CC=CC=1.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>C(O)(=O)C>[CH2:20]([O:19][C:17]([C:9]1[NH:8][CH:13]=[C:12]([CH3:14])[C:11](=[O:15])[C:10]=1[CH3:16])=[O:18])[CH3:21]

Inputs

Step One
Name
pyridone
Quantity
5.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=C(C(C(=C1)C)=O)C)C(=O)OCC
Name
Pd--C
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
WASH
Type
WASH
Details
The residue was thoroughly washed with 10% potassium carbonate, water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=C(C(C1C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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